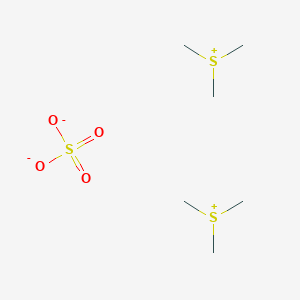
trimethylsulfanium;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsulfanium sulfate, also known as trimethylsulfonium methyl sulfate, is an organic compound with the chemical formula (CH₃)₃S⁺(OSO₃CH₃)⁻. It is a sulfonium salt where the sulfur atom is bonded to three methyl groups and one methyl sulfate group. This compound is known for its utility in organic synthesis, particularly in the methylenation of aldehydes and ketones to form epoxides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsulfanium sulfate can be synthesized by treating dimethyl sulfide with iodomethane, resulting in the formation of trimethylsulfonium iodide. This intermediate is then reacted with methyl sulfate to yield trimethylsulfanium sulfate . The reaction can be represented as follows:
(CH3)2S+CH3I→(CH3)3S+I−(CH3)3S+I−+CH3OSO3H→(CH3)3S+(OSO3CH3)−+HI
Industrial Production Methods
In industrial settings, the synthesis of trimethylsulfanium sulfate involves the reaction of dimethyl sulfide with dimethyl sulfate in the presence of a mineral or organic acid. This process efficiently converts both methyl groups of dimethyl sulfate into the desired trimethylsulfanium salt .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsulfanium sulfate undergoes various chemical reactions, including:
Epoxidation: It is used as a reagent for the epoxidation of carbonyl-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups attached to the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides or other anions can be used to replace the methyl groups on the sulfur atom.
Major Products Formed
Epoxidation: The major products are epoxides, which are valuable intermediates in organic synthesis.
Substitution: The products depend on the nucleophile used, but generally, substituted sulfonium salts are formed.
Wissenschaftliche Forschungsanwendungen
Trimethylsulfanium sulfate has several applications in scientific research:
Biology: The compound is used in studies involving sulfonium ions and their biological roles.
Medicine: Research into the potential therapeutic applications of sulfonium compounds often involves trimethylsulfanium sulfate.
Wirkmechanismus
The mechanism by which trimethylsulfanium sulfate exerts its effects involves the formation of reactive intermediates such as dimethylsulfonium methanide. This intermediate can then react with carbonyl compounds to form epoxides. The sulfur atom in the compound acts as a nucleophile, facilitating these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsulfonium iodide: Similar in structure but contains an iodide ion instead of a methyl sulfate group.
Trimethylsulfonium bromide: Contains a bromide ion and is used in similar reactions.
Trimethylsulfoxonium chloride: Contains an additional oxygen atom bonded to the sulfur, making it a sulfoxonium compound.
Uniqueness
Trimethylsulfanium sulfate is unique due to its ability to efficiently convert into dimethylsulfonium methanide, which is a valuable intermediate for the synthesis of epoxides. This property makes it particularly useful in organic synthesis compared to other similar compounds .
Eigenschaften
CAS-Nummer |
69295-35-8 |
|---|---|
Molekularformel |
C6H18O4S3 |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
trimethylsulfanium;sulfate |
InChI |
InChI=1S/2C3H9S.H2O4S/c2*1-4(2)3;1-5(2,3)4/h2*1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
MJZACYWTDBYPTO-UHFFFAOYSA-L |
Kanonische SMILES |
C[S+](C)C.C[S+](C)C.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















